1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Übersicht

Beschreibung

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is an organic compound that features a brominated pyridine ring attached to a trifluoroethanol moiety. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyridine with trifluoroethanol under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, especially in the presence of palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoroethanol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 1-(5-Bromopyridin-3-yl)methanamine

- 5-Bromopyridine-3-acetonitrile

- 1-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea

Uniqueness: 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the presence of both bromine and trifluoroethanol groups, which impart distinct chemical properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds .

Biologische Aktivität

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a compound characterized by the presence of a brominated pyridine moiety and a trifluoroethanol functional group. This structure provides unique properties that can influence its biological activity, making it a subject of interest in medicinal chemistry and biological studies.

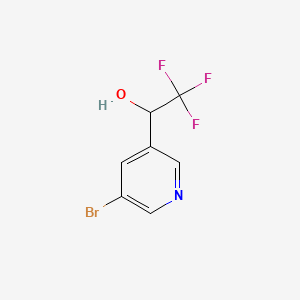

Chemical Structure

The molecular formula of this compound is represented as follows:

Synthesis

The synthesis typically involves nucleophilic substitution reactions where trifluoroethanol reacts with 5-bromopyridine. Common methods include using bases like sodium hydride to facilitate the reaction under controlled conditions to ensure high yield and purity.

This compound exhibits biological activity primarily through its interaction with various biomolecules. The trifluoroethanol group enhances lipophilicity, allowing better interaction with lipid membranes and proteins. The bromopyridine moiety can act as a ligand for specific receptors or enzymes, potentially leading to inhibition or modulation of biological pathways.

Biological Studies and Applications

Recent research has explored the compound's potential in various biological contexts:

- Antimicrobial Activity : Studies have indicated that derivatives of brominated pyridines can exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against bacterial strains such as E. coli and MRSA, showing promising results in inhibiting growth .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes like cholinesterases and monoamine oxidases (MAO). These enzymes are critical in neurotransmitter regulation and are targets for drugs used in treating neurodegenerative diseases .

- Cancer Research : There is ongoing investigation into the role of brominated pyridines in cancer therapy. The interaction with specific targets involved in tumor growth and metastasis is being studied to develop novel therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial activity of various brominated pyridine derivatives found that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating potential use as a new antimicrobial agent.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Standard Antibiotic | 64 | E. coli |

Case Study 2: Enzyme Inhibition

In a comparative study on enzyme inhibition, derivatives of this compound were tested against MAO A and B isoforms. The results indicated that certain modifications to the structure significantly enhanced inhibitory potency.

| Compound | MAO A IC50 (μM) | MAO B IC50 (μM) |

|---|---|---|

| Parent Compound | 1.5 | 0.8 |

| Modified Compound | 0.5 | 0.3 |

Eigenschaften

IUPAC Name |

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIHFOKNQVWFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735792 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-60-5 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.